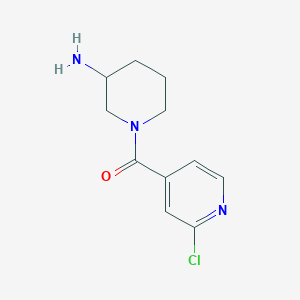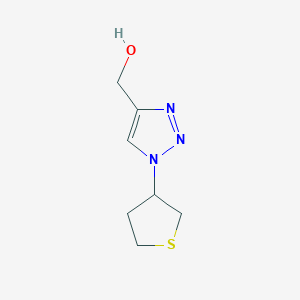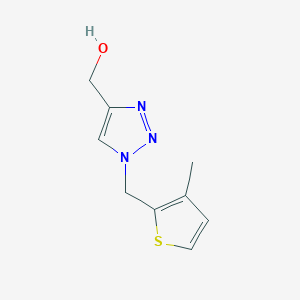
(3-Aminopiperidin-1-yl)(2-chloropyridin-4-yl)methanone
Übersicht
Beschreibung
3-Aminopiperidin-1-yl)(2-chloropyridin-4-yl)methanone (ACPM) is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that has been used in a variety of laboratory experiments and studies. ACPM has been identified as a potential therapeutic agent for various diseases, including cancer, Alzheimer’s, and Parkinson’s. Its unique structure and chemical properties make it a valuable tool for scientists.
Wissenschaftliche Forschungsanwendungen
1. Crystal Structure Analysis
- Adduct Formation and Crystal Chains : In the study of related compounds, it was found that the hydroxypiperidine ring forms chains extending along the crystal axis through intermolecular hydrogen bonds. This suggests potential applications in crystallography and molecular design (Revathi et al., 2015).
2. Synthesis and Antimicrobial Activity
- Pyridine Derivatives for Antimicrobial Use : A synthesis process involving 2-chloropyridine-3-carboxylic acid led to compounds with variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
3. Molecular Structure Analysis
- Crystallographic Study of Pyridinyl Methanones : A related compound was synthesized, characterized, and analyzed via X-ray diffraction, highlighting its potential use in molecular structure analysis and design (Lakshminarayana et al., 2009).
4. Synthesis Procedures and Spectroscopic Analysis
- Synthesis of Sulfanylthienopyridines : A three-step procedure was developed for synthesizing various derivatives, demonstrating the versatility and potential of these compounds in synthetic chemistry (Kobayashi, Suzuki, & Egara, 2013).
5. Spectral Characterization and DFT Studies
- Novel Compounds Analysis and Antibacterial Activity : Novel compounds were synthesized and characterized, with structural optimization and analysis performed using density functional theory. These compounds' antibacterial activity was also studied, demonstrating their potential in pharmaceutical research (Shahana & Yardily, 2020).
6. Spectroscopic Properties in Different Environments
- Electronic Absorption and Fluorescence Studies : Research on similar compounds showed that their electronic absorption and fluorescence properties vary in different solvents, offering insights into their potential use in spectroscopic analysis and material science (Al-Ansari, 2016).
7. Antagonist Design and Pharmacological Evaluation
- Transient Receptor Potential Vanilloid 4 (TRPV4) Antagonists : A novel series of derivatives were evaluated as TRPV4 antagonists, showing potential in the treatment of pain (Tsuno et al., 2017).
Eigenschaften
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-chloropyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-10-6-8(3-4-14-10)11(16)15-5-1-2-9(13)7-15/h3-4,6,9H,1-2,5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUKUTMGPTXRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopiperidin-1-yl)(2-chloropyridin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















